Cas no 2248289-91-8 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3,6-trichlorobenzoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3,6-trichlorobenzoate is a specialized organic compound featuring a phthalimide core linked to a trichlorobenzoate ester group. Its structural design combines the reactivity of the isoindole-1,3-dione moiety with the electron-withdrawing properties of the trichlorobenzoate substituent, making it a valuable intermediate in synthetic chemistry. This compound is particularly useful in the preparation of agrochemicals, pharmaceuticals, and functional materials due to its ability to act as a versatile building block. The presence of multiple chlorine atoms enhances its reactivity in nucleophilic substitution and cross-coupling reactions, while the ester linkage provides stability under various conditions. Its well-defined molecular structure ensures consistent performance in targeted applications.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3,6-trichlorobenzoate structure
2248289-91-8 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3,6-trichlorobenzoate
CAS番号:2248289-91-8
MF:C15H6Cl3NO4
メガワット:370.571441173553
CID:6598012
PubChem ID:165727329

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3,6-trichlorobenzoate 化学的及び物理的性質

名前と識別子

    • 2248289-91-8
    • EN300-6515031
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3,6-trichlorobenzoate
    • インチ: 1S/C15H6Cl3NO4/c16-9-5-6-10(17)12(18)11(9)15(22)23-19-13(20)7-3-1-2-4-8(7)14(19)21/h1-6H
    • InChIKey: PXZOCLWSSDEVSW-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(=CC=C(C=1C(=O)ON1C(C2C=CC=CC=2C1=O)=O)Cl)Cl

計算された属性

  • せいみつぶんしりょう: 368.936241g/mol
  • どういたいしつりょう: 368.936241g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 505
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.5
  • トポロジー分子極性表面積: 63.7Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3,6-trichlorobenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6515031-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3,6-trichlorobenzoate
2248289-91-8 95.0%
0.5g
$603.0 2025-03-14
Enamine
EN300-6515031-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3,6-trichlorobenzoate
2248289-91-8 95.0%
2.5g
$1230.0 2025-03-14
Enamine
EN300-6515031-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3,6-trichlorobenzoate
2248289-91-8 95.0%
0.25g
$579.0 2025-03-14
Enamine
EN300-6515031-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3,6-trichlorobenzoate
2248289-91-8 95.0%
1.0g
$628.0 2025-03-14
Enamine
EN300-6515031-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3,6-trichlorobenzoate
2248289-91-8 95.0%
5.0g
$1821.0 2025-03-14
Enamine
EN300-6515031-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3,6-trichlorobenzoate
2248289-91-8 95.0%
10.0g
$2701.0 2025-03-14
Enamine
EN300-6515031-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3,6-trichlorobenzoate
2248289-91-8 95.0%
0.05g
$528.0 2025-03-14
Enamine
EN300-6515031-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3,6-trichlorobenzoate
2248289-91-8 95.0%
0.1g
$553.0 2025-03-14

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3,6-trichlorobenzoate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3,6-trichlorobenzoateに関する追加情報

Compound CAS No 2248289-91-8: A Comprehensive Overview

The compound with CAS No 2248289-91-8, also known as 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3,6-trichlorobenzoate, is a highly specialized organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications. This compound belongs to the class of isoindole derivatives and exhibits a complex structure that combines both aromatic and non-aromatic functional groups. The trichlorobenzoate moiety attached to the isoindole ring contributes to its distinct chemical behavior and reactivity.

Recent studies have focused on the synthesis and characterization of this compound, particularly its dihydroisoindole core. Researchers have employed advanced synthetic techniques such as Suzuki coupling and Stille coupling to achieve high yields and purity. The trichlorobenzoate group has been shown to enhance the compound's stability under various conditions, making it suitable for applications in high-performance materials and pharmaceuticals.

One of the most intriguing aspects of this compound is its ability to act as a precursor in the synthesis of more complex molecules. For instance, the dioxo group in the isoindole ring can undergo various transformations, enabling the creation of heterocyclic compounds with diverse functionalities. This versatility has led to its use in drug discovery programs targeting specific biological pathways.

Moreover, the trichlorobenzoate group imparts unique electronic properties to the molecule, which have been leveraged in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Recent research has demonstrated that incorporating this compound into polymer blends can significantly improve their electrical conductivity and thermal stability.

In terms of environmental impact, studies have been conducted to assess the biodegradability and toxicity of this compound. Preliminary results indicate that it exhibits low toxicity towards aquatic organisms under controlled conditions. However, further research is needed to fully understand its long-term environmental effects.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3,6-trichlorobenzoate involves a multi-step process that requires precise control over reaction conditions. Key steps include the formation of the isoindole ring through cyclization reactions and subsequent functionalization with the trichlorobenzoate group. The use of catalysts such as palladium(0) complexes has been shown to significantly enhance reaction efficiency.

Applications of this compound are not limited to materials science; it also holds promise in biomedical fields. For example, its ability to form stable complexes with metal ions makes it a potential candidate for use in contrast agents for magnetic resonance imaging (MRI). Additionally, ongoing research explores its role as a ligand in organometallic catalysis.

In conclusion, CAS No 2248289-91-8 represents a cutting-edge compound with a wide range of potential applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative materials and therapeutic agents. As advancements in synthetic chemistry continue to unfold, this compound is likely to play an increasingly important role in both academic and industrial settings.

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